molecular formula C15H26N4O5 B14274004 H-Val-Gln-Pro-OH CAS No. 184904-53-8

H-Val-Gln-Pro-OH

Cat. No.: B14274004
CAS No.: 184904-53-8
M. Wt: 342.39 g/mol
InChI Key: AGKDVLSDNSTLFA-NHCYSSNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Val-Gln-Pro-OH is a tripeptide composed of the amino acids valine, glutamine, and proline. This compound is known for its role in various biological processes and its potential applications in scientific research. The structure of this compound includes a valine residue at the N-terminus, followed by a glutamine residue, and a proline residue at the C-terminus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Gln-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid (valine) is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (glutamine) is activated and coupled to the growing peptide chain.

    Repetition: The deprotection and coupling steps are repeated for the final amino acid (proline).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide.

Chemical Reactions Analysis

Types of Reactions

H-Val-Gln-Pro-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Protected amino acids and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.

Scientific Research Applications

H-Val-Gln-Pro-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-Val-Gln-Pro-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    H-Val-Pro-Asn-Leu-Pro-Gln-Arg-Phe-NH2: A longer peptide with additional amino acid residues.

    H-Gly-Pro-Arg-Pro-OH: A peptide with a different sequence but similar structural features.

Uniqueness

H-Val-Gln-Pro-OH is unique due to its specific sequence and the presence of valine, glutamine, and proline. This combination of amino acids imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

184904-53-8

Molecular Formula

C15H26N4O5

Molecular Weight

342.39 g/mol

IUPAC Name

(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H26N4O5/c1-8(2)12(17)13(21)18-9(5-6-11(16)20)14(22)19-7-3-4-10(19)15(23)24/h8-10,12H,3-7,17H2,1-2H3,(H2,16,20)(H,18,21)(H,23,24)/t9-,10-,12-/m0/s1

InChI Key

AGKDVLSDNSTLFA-NHCYSSNCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.